molecular formula C20H17NO2 B14663561 benzhydryl N-phenylcarbamate CAS No. 36957-49-0

benzhydryl N-phenylcarbamate

Cat. No.: B14663561
CAS No.: 36957-49-0
M. Wt: 303.4 g/mol
InChI Key: JVFVACDRDMYTFM-UHFFFAOYSA-N
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Description

Benzhydryl N-phenylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydryl N-phenylcarbamate can be synthesized through the reaction of benzhydrylamine with phenyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various benzhydryl derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Benzhydryl N-phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydryl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. This interaction is facilitated by the carbamate group, which can form covalent bonds with nucleophilic residues in the target molecules . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Benzhydryl N-phenylcarbamate is unique due to the combination of the benzhydryl and phenylcarbamate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various applications .

Properties

CAS No.

36957-49-0

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

benzhydryl N-phenylcarbamate

InChI

InChI=1S/C20H17NO2/c22-20(21-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22)

InChI Key

JVFVACDRDMYTFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=CC=CC=C3

Origin of Product

United States

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